2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde” is a chemical compound with the molecular formula C7H10OS . It has a molecular weight of 142.22 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H10OS/c1-7(2)6(5-8)3-4-9-7/h3,5H,4H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Electrooxidation and Transformation
The electrooxidation of dimethyl-thiophene derivatives, including those similar to 2,2-Dimethyl-2,5-dihydrothiophene-3-carbaldehyde, has been studied. These processes produce isomeric mixtures of dimethoxy adducts and other oxidation products, which have potential applications in organic synthesis and chemical analysis (Yoshida, Takeda, & Fueno, 1991).
Synthesis of Thienopyridines
Research has demonstrated the conversion of acetamidothiophens into thienopyridines using 2-acetamidothiophen-3-carbaldehydes. This process is significant for the synthesis of complex heterocyclic compounds, which are crucial in pharmaceutical and materials science (Meth–Cohn, Narine, & Tarnowski, 1981).
Domino Michael/α-Alkylation Reaction
An innovative domino Michael/α-alkylation reaction involving 2,5-dihydrothiophene-3-carbaldehydes has been developed. This reaction creates novel 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives, which are valuable for developing new chemical entities with potential applications in various fields (Risi, Benetti, Fogagnolo, & Bertolasi, 2013).
Polyaddition Reactions
Studies on the polyaddition of certain dihydro-pyran-carbaldehyde compounds, closely related to this compound, have been conducted. These reactions result in the formation of cyclic oligo(acetal-esters), which are of interest in polymer chemistry and material science (Maślińska-Solich, Macionga, & Turczyn, 1995).
Synthesis of pH-sensitive Spin Probes
The synthesis of pH-sensitive spin probes using derivatives of 2,5-dihydrothiophene-3-carbaldehydes has been explored. This research is relevant in the field of biochemistry and for the development of diagnostic tools (Kirilyuk et al., 2003).
Antiseptic Properties
Research on bis(alkylsulfanyl)-dihydro-pyran-carbaldehydes, related to this compound, has shown bacteriostatic effects and applications as antiseptics. These findings are significant in the medical and pharmaceutical fields (Keiko et al., 2008).
Domino Reaction for Synthesis
A novel domino reaction involving vinyl azides and dithiane-diol has been developed to synthesize 3,5-disubstituted-4-aminothiophene-2-carbaldehydes. This efficient and eco-friendly method has applications in organic synthesis and drug development (Chen et al., 2014).
Properties
IUPAC Name |
5,5-dimethyl-2H-thiophene-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-7(2)6(5-8)3-4-9-7/h3,5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIADMCMCKIBOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CCS1)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.